molecular formula C16H22N2O3 B5477457 1-(2,5-Dimethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)urea

1-(2,5-Dimethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)urea

Cat. No.: B5477457
M. Wt: 290.36 g/mol
InChI Key: YLDQRUTXYFCPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-6-16(7-2,8-3)18-15(19)17-13-11-12(20-4)9-10-14(13)21-5/h1,9-11H,7-8H2,2-5H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDQRUTXYFCPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC(=O)NC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)urea typically involves the reaction of 2,5-dimethoxyaniline with an isocyanate derivative. The reaction conditions often include:

  • Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
  • Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

  • Large-scale reactors to handle bulk quantities of reactants.
  • Continuous flow systems to ensure efficient mixing and reaction.
  • Purification steps such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)urea involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)amine: Similar structure but with an amine group instead of a urea group.

    1-(2,5-Dimethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

1-(2,5-Dimethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.